(1-Ethyl-4-piperidinyl)acetic acid hydrochloride
Overview
Description
“(1-Ethyl-4-piperidinyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1185412-62-7 . It has a molecular weight of 207.7 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(1-Ethyl-4-piperidinyl)acetic acid hydrochloride” is 1S/C9H17NO2.ClH/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(1-Ethyl-4-piperidinyl)acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 207.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Scientific Research Applications
Results
Application 2: Development of Central Nervous System Agents
Results
Application 3: Creation of Diagnostic Agents
Results
Application 4: Agricultural Chemical Synthesis
Results
Application 5: Material Science Research
Results
Application 6: Analytical Chemistry Techniques
Results
Application 7: Catalyst in Organic Synthesis
Results
Application 8: Research in Peptide Synthesis
Results
Application 9: Neurotransmitter Research
Results
Application 10: Polymer Additive
Results
Application 11: Chemical Sensing Technology
Results
Application 12: Bioconjugation Techniques
Results
Application 13: Synthesis of Piperidine Derivatives
Summary of Application
Recent advances in the synthesis of piperidine derivatives have highlighted the importance of compounds like (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. These derivatives are present in numerous pharmaceuticals and alkaloids .
Methods of Application: The compound is involved in intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results: The development of these derivatives has significant implications for the pharmaceutical industry, with potential applications in drug discovery and biological evaluation .
Application 14: Chemical Synthesis and Chromatography
Summary of Application
Methods of Application: It serves as a standard in chromatographic methods and participates in chemical reactions as a reagent or intermediate .
Results: Its utilization in these fields contributes to the refinement of synthesis techniques and the enhancement of chromatographic analyses .
Safety And Hazards
properties
IUPAC Name |
2-(1-ethylpiperidin-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFOXKINKMRSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-4-piperidinyl)acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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